molecular formula C18H16N2O2S B5542613 1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone

1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone

Cat. No.: B5542613
M. Wt: 324.4 g/mol
InChI Key: STAQHFQLHGDVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-357919 is a chemical compound known for its inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. The inhibition of VEGFR-2 is significant in various therapeutic areas, particularly in cancer treatment, where it can help to restrict tumor growth by limiting its blood supply .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-357919 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of WAY-357919 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent product quality, and implementing purification steps to achieve high purity levels. The use of automated reactors and stringent quality control measures are essential in industrial settings to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: WAY-357919 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It may also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving WAY-357919 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the desired transformation .

Major Products Formed: The major products formed from the reactions of WAY-357919 depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation reactions could result in the formation of oxidized products .

Scientific Research Applications

WAY-357919 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis. In biology, it helps researchers understand the molecular mechanisms underlying blood vessel formation. In medicine, WAY-357919 is investigated for its potential therapeutic applications in cancer treatment, where inhibiting VEGFR-2 can restrict tumor growth. Additionally, it may have applications in other diseases characterized by abnormal angiogenesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to WAY-357919 include other VEGFR-2 inhibitors such as sunitinib, sorafenib, and axitinib. These compounds also target VEGFR-2 and are used in various therapeutic applications, particularly in cancer treatment .

Uniqueness: WAY-357919 is unique in its specific chemical structure, which confers distinct binding properties and inhibitory effects on VEGFR-2. Compared to other VEGFR-2 inhibitors, WAY-357919 may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to variations in efficacy and safety. Its unique structure also allows for the exploration of new therapeutic applications and the development of novel derivatives with improved properties .

Properties

IUPAC Name

1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAQHFQLHGDVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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